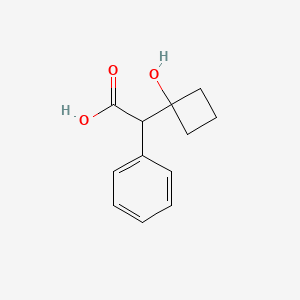

(1-Hydroxycyclobutyl)(phenyl)acetic acid

Descripción general

Descripción

“(1-Hydroxycyclobutyl)(phenyl)acetic acid” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol . The IUPAC name for this compound is 2-(1-hydroxycyclobutyl)-2-phenylacetic acid .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclobutyl ring attached to a phenyl ring through an acetic acid group . The compound has two hydrogen bond donors and three hydrogen bond acceptors .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that phenylacetic acid derivatives can undergo various reactions. For instance, phenols are highly reactive towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis

“this compound” has several computed properties, including a topological polar surface area of 57.5 Ų and a complexity of 239 . It also has one undefined atom stereocenter .Aplicaciones Científicas De Investigación

Growth Promotion in Blue-Green Algae

(1-Hydroxycyclobutyl)(phenyl)acetic acid, a weak auxin, has shown potential in promoting the growth of various species of blue-green algae. Research conducted by Ahmad and Winter (1970) highlighted the positive effects of phenyl-acetic acid, a compound similar to (1-Hydroxycycycylbutyl)(phenyl)acetic acid, in enhancing the growth of Nostoc muscorum and Tolypothrix tenuis, two types of blue-green algae (Ahmad & Winter, 1970).

Synthesis and Antimicrobial Evaluation

In the field of antimicrobial research, this compound derivatives have been utilized. Sharshira and Hamada (2012) explored the synthesis of pyrazole derivatives using compounds related to this compound. These synthesized compounds demonstrated moderate antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sharshira & Hamada, 2012).

Sugar Fragmentation in the Maillard Reaction

Davidek et al. (2006) investigated the role of beta-dicarbonyl cleavage in the Maillard reaction, where compounds structurally related to this compound played a crucial role. Their research contributes to understanding the complex chemical processes involved in flavor and aroma development in foods, particularly in the formation of acetic acid (Davidek, Devaud, Robert, & Blank, 2006).

Anti-Inflammatory Activity of Related Compounds

The anti-inflammatory potential of compounds similar to this compound has been a subject of research. Atkinson et al. (1983) synthesized polychlorinated (phenoxyphenyl)acetic acids, structurally analogous to this compound, and found increased potency in several of these compounds, suggesting their potential use in treating inflammatory conditions (Atkinson, Godfrey, Myers, Phillips, Stillings, & Welbourn, 1983).

Mecanismo De Acción

Target of Action

The primary target of (1-Hydroxycyclobutyl)(phenyl)acetic acid is the adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a protein kinase involved in maintaining energy homeostasis within cells .

Mode of Action

This compound is a direct activator of the human β1-containing AMPK isoforms . It interacts with the allosteric drug and metabolite site (ADaM) of AMPK .

Biochemical Pathways

The compound affects the AMPK pathway, which plays a crucial role in cellular energy homeostasis . Activation of AMPK leads to a cascade of downstream effects that help maintain energy balance within the cell.

Pharmacokinetics

The clearance mechanism of this compound in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation . The compound is converted to an acyl glucuronide metabolite, which retains selective activation of human β1-containing AMPK isoforms .

Result of Action

The activation of AMPK by this compound leads to various molecular and cellular effects. It helps maintain energy homeostasis within cells, which is crucial for various cellular functions .

Propiedades

IUPAC Name |

2-(1-hydroxycyclobutyl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)10(12(15)7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEQHELGUQCYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(C2=CC=CC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281331 | |

| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-97-8 | |

| Record name | MLS002638783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-hydroxycyclobutyl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)

![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)